molecular formula C25H23N3O2 B4690246 N-[2-(2-methoxyphenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide

N-[2-(2-methoxyphenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No. B4690246
M. Wt: 397.5 g/mol
InChI Key: TXCYRQIRHLNQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methoxyphenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as LY294002, is a synthetic chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) enzyme, which plays a crucial role in several cellular processes, including cell growth, proliferation, and survival.

Mechanism of Action

N-[2-(2-methoxyphenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide exerts its inhibitory effect on PI3K by binding to the ATP-binding site of the enzyme, thereby preventing its activation and subsequent downstream signaling. This leads to the inhibition of AKT and mTOR signaling, resulting in the suppression of cell growth, proliferation, and survival. This compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR pathway, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. It has also been shown to modulate immune cell function by inhibiting PI3K signaling in T cells, leading to the suppression of cytokine production and T cell proliferation. This compound has been shown to have cardioprotective effects by inhibiting PI3K signaling in cardiomyocytes, leading to the suppression of apoptosis and oxidative stress.

Advantages and Limitations for Lab Experiments

N-[2-(2-methoxyphenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has several advantages as a tool compound for scientific research, including its high potency and specificity for PI3K inhibition, its availability from commercial sources, and its well-established synthesis method. However, it also has some limitations, including its potential off-target effects and the need for careful dose optimization to avoid cytotoxicity.

Future Directions

N-[2-(2-methoxyphenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has significant potential for therapeutic use in cancer treatment, and several studies are ongoing to investigate its efficacy in preclinical and clinical settings. Future research directions include the development of more potent and selective PI3K inhibitors, the investigation of combination therapies with other targeted agents, and the identification of biomarkers for patient selection and monitoring. Additionally, the role of PI3K signaling in other disease conditions, such as neurodegenerative disorders and metabolic diseases, is an area of active research.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively used in scientific research as a tool compound to study the role of PI3K signaling in various cellular processes and disease conditions. It has been shown to inhibit PI3K activity in a dose-dependent manner, leading to the suppression of downstream signaling pathways such as AKT and mTOR. This compound has been used in a wide range of research areas, including cancer biology, immunology, neuroscience, and cardiovascular research.

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-17-9-10-22-20(14-17)21(15-23(28-22)19-7-5-12-26-16-19)25(29)27-13-11-18-6-3-4-8-24(18)30-2/h3-10,12,14-16H,11,13H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCYRQIRHLNQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCCC3=CC=CC=C3OC)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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